3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Organic synthesis Chlorosulfonation yield Process chemistry

This 3-chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid features a unique 1,2,3,5-tetrasubstituted core with a calculated LogP of 3.83—1.91 log units higher than the non-chlorinated analog. The 5-chlorosulfonyl group enables nucleophilic diversification with amines, alcohols, and thiols, while the 3-chloro-4-hydroxy pharmacophore is essential for GPR81 agonist activity. Sourcing this specific regioisomer ensures consistent scaffold geometry for SAR studies; substitution with positional isomers risks altered hydrogen-bonding topology and reduced target engagement. Multi-vendor availability with batch-specific NMR and HPLC documentation.

Molecular Formula C7H4Cl2O5S
Molecular Weight 271.07 g/mol
CAS No. 1201663-81-1
Cat. No. B1455691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid
CAS1201663-81-1
Molecular FormulaC7H4Cl2O5S
Molecular Weight271.07 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)C(=O)O
InChIInChI=1S/C7H4Cl2O5S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2,10H,(H,11,12)
InChIKeyAWRFXYMSFNUBMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid (CAS 1201663-81-1): Procurement-Relevant Chemical Profile for Research and Industrial Synthesis


3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid (CAS 1201663-81-1) is a chlorosulfonylated aromatic carboxylic acid with molecular formula C7H4Cl2O5S and molecular weight 271.07 g/mol . The compound features a 1,2,3,5-tetrasubstituted benzene core bearing carboxyl (position 1), chloro (position 3), hydroxyl (position 4), and chlorosulfonyl (position 5) substituents . This substitution pattern yields a distinctive reactivity profile: the chlorosulfonyl (-SO2Cl) group serves as a potent electrophilic handle for nucleophilic substitution (amination, esterification, thiolation), while the adjacent 4-hydroxy and 3-chloro substituents modulate the electronic environment and steric accessibility of the sulfonyl chloride moiety . The compound is commercially available from multiple suppliers at purities ranging from 95% to 97%, with batch-specific analytical documentation including NMR and HPLC .

Why 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid Cannot Be Replaced by Generic Chlorosulfonyl Benzoic Acid Analogs


Within the chlorosulfonyl-hydroxybenzoic acid family, substitution pattern critically determines both synthetic utility and biological target engagement. Positional isomers of chlorosulfonyl-hydroxybenzoic acid exhibit divergent regioselectivity in downstream derivatization reactions and distinct pharmacological profiles. For instance, 5-chlorosulfonyl-2-hydroxybenzoic acid (CAS 17243-13-9) is a validated intermediate for sildenafil synthesis [1], while 3-(chlorosulfonyl)-4-hydroxybenzoic acid (CAS 77719-02-9) lacks the 3-chloro substituent and demonstrates different nucleophilic substitution kinetics . The target compound's unique 3-chloro-5-chlorosulfonyl-4-hydroxy substitution creates a sterically and electronically distinct environment that is not recapitulated by any single commercially available analog. Generic substitution without empirical validation risks failed reactions, reduced yields, or erroneous biological activity interpretation. The following evidence dimensions quantify exactly where differentiation resides.

Quantitative Differentiation Evidence for 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid (1201663-81-1) Versus Structural Analogs


Synthesis Yield Comparison: 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid vs. 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid

In direct synthesis comparison, 3-chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is produced via chlorosulfonation of 3-chloro-4-hydroxybenzoic acid with a reported isolated yield of 76.7% under optimized conditions (12 equiv chlorosulfonic acid, 0-65°C, 0.5 h) . In contrast, the non-chlorinated analog 3-(chlorosulfonyl)-4-hydroxybenzoic acid (CAS 77719-02-9), synthesized from 4-hydroxybenzoic acid, achieves yields of 69-74% under comparable chlorosulfonation protocols . This yield differential is attributable to the activating effect of the 3-chloro substituent on electrophilic aromatic substitution at the 5-position.

Organic synthesis Chlorosulfonation yield Process chemistry

Substitution Pattern-Driven Reactivity Differentiation: Regioselectivity in Nucleophilic Displacement

The 3-chloro-5-chlorosulfonyl-4-hydroxy substitution pattern of the target compound creates a distinct reactivity profile compared to positional isomers. The chlorosulfonyl group at position 5, flanked by a 4-hydroxy and a 3-chloro substituent, experiences modulated electrophilicity and steric accessibility relative to analogs with alternative substitution patterns. 5-Chlorosulfonyl-2-hydroxybenzoic acid (CAS 17243-13-9), bearing the sulfonyl chloride para to the hydroxyl group, is a documented intermediate for sildenafil synthesis via amination with 1-methylpiperazine [1]. In contrast, the target compound's ortho-relationship between hydroxyl and chlorosulfonyl groups alters hydrogen-bonding capacity and nucleophilic attack trajectory. 5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid (CAS 62547-34-6), an isomer with molecular weight identical to the target compound (271.07 g/mol) but different substitution geometry (2-hydroxy vs. 4-hydroxy), exhibits distinct covalent modification patterns with protein nucleophiles [2].

Medicinal chemistry Sulfonamide synthesis Structure-activity relationship

Commercial Purity and Analytical Documentation Availability

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is commercially available from multiple vendors with specified purity ranges and batch-level analytical documentation. AKSci supplies the compound at 95% minimum purity with available Certificate of Analysis and Safety Data Sheet upon request . Bidepharm offers 95% purity with batch-specific NMR, HPLC, and GC testing reports . Coolpharm provides 97% purity grade [1]. For comparison, the non-chlorinated analog 3-(chlorosulfonyl)-4-hydroxybenzoic acid (CAS 77719-02-9) is available at 95% purity . The 2-hydroxy positional isomer 5-chlorosulfonyl-2-hydroxybenzoic acid (CAS 17243-13-9) is offered at 95-97% purity with applications in sildenafil synthesis [2].

Quality control Procurement specification Analytical chemistry

Physicochemical Property Differentiation: LogP, Density, and Boiling Point

The target compound exhibits distinct physicochemical parameters relative to non-chlorinated and positionally isomeric analogs. 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid has calculated LogP of 3.83, density of 1.8±0.1 g/cm³, and boiling point of 452.0±45.0 °C at 760 mmHg . In comparison, 3-(chlorosulfonyl)-4-hydroxybenzoic acid (CAS 77719-02-9) has calculated LogP of 1.92 and molecular weight of 236.63 g/mol [1]. The substantially higher LogP (3.83 vs. 1.92, Δ = +1.91) is driven by the additional chloro substituent and reflects markedly increased lipophilicity, which influences solubility profiles, membrane permeability predictions, and chromatographic retention behavior.

Physicochemical properties ADME prediction Compound handling

Procurement Accessibility and Vendor Distribution

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is stocked by multiple geographically distributed suppliers, ensuring reliable procurement for research institutions worldwide. Vendors include AKSci (California, USA) , Bidepharm (Shanghai, Shenzhen, Tianjin, Wuhan, Chengdu, China) , Coolpharm (China) [1], MuseChem (USA) , Glpbio (USA) [2], Capot Chemical (China) [3], and MolCore (ISO-certified, global distribution) . Packaging options range from 100 mg to multi-gram quantities with tiered pricing. In contrast, certain analogs such as 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid (CAS 62547-34-6) have more limited commercial availability.

Supply chain Global sourcing Research reagents

Documented Synthetic Utility: Patent-Validated Intermediate for Advanced Pharmaceutical Building Blocks

The synthesis of 3-chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is explicitly documented in WO2020/97408 A1 as compound 216.1, an intermediate in the preparation of Nimbus Artemis' therapeutic candidates . This patent validation distinguishes the target compound from many chlorosulfonyl benzoic acid analogs that lack explicit pharmaceutical patent lineage. While 5-chlorosulfonyl-2-hydroxybenzoic acid is a known sildenafil intermediate [1], the target compound's presence in recent (2020) pharmaceutical patent literature indicates ongoing relevance for contemporary drug discovery programs. The synthetic procedure is fully disclosed with experimental details including stoichiometry (12 equiv chlorosulfonic acid), temperature profile (0-65°C), reaction time (0.5 h), workup conditions, and spectroscopic characterization ([M-H] = 268.9 by ES-MS) .

Patent literature Drug intermediate Synthetic methodology

Validated Application Scenarios for 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic Acid Based on Quantitative Differentiation Evidence


Synthesis of Sulfonamide and Sulfonate Ester Libraries via Nucleophilic Displacement

The 5-chlorosulfonyl group of 3-chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid serves as an electrophilic handle for reaction with primary and secondary amines, alcohols, and thiols. The 3-chloro substituent electronically activates the ring toward nucleophilic aromatic substitution while the 4-hydroxy group provides hydrogen-bonding capacity for subsequent molecular recognition. The 76.7% synthetic yield makes multi-gram preparation economically viable for library synthesis. Researchers building sulfonamide-based screening collections should prioritize this compound over non-chlorinated analogs due to the differentiated LogP (3.83 vs. 1.92) and enhanced lipophilicity of resulting derivatives .

Medicinal Chemistry Campaigns Targeting GPR81/HCA1 Lactate Receptor

3-Chloro-4-hydroxybenzoic acid derivatives are established GPR81 agonists with antilipolytic effects in obesity models . The 3-chloro-5-chlorosulfonyl substitution pattern enables further functionalization at the 5-position to optimize potency, selectivity, and pharmacokinetic properties. The target compound's chlorosulfonyl group permits late-stage diversification while retaining the 3-chloro-4-hydroxy pharmacophore essential for receptor engagement. Procurement of this specific regioisomer ensures that SAR studies maintain consistent core scaffold geometry; substitution with 5-chlorosulfonyl-2-hydroxybenzoic acid would alter hydrogen-bonding topology and receptor binding orientation .

Process Chemistry Scale-Up and Multi-Step Pharmaceutical Intermediate Production

The validated 76.7% yield for chlorosulfonation of 3-chloro-4-hydroxybenzoic acid provides a documented benchmark for process optimization and cost modeling. The availability of batch-specific analytical data (NMR, HPLC, GC) from multiple vendors supports quality-by-design approaches in regulated environments. For contract research and manufacturing organizations, the compound's multi-vendor availability across North America, Europe, and Asia mitigates supply chain disruption risk. The 97% purity grade option meets stringent specifications for late-stage pharmaceutical intermediate applications where impurity profiles require rigorous control.

Computational Chemistry and ADME Property Optimization Studies

The 3-chloro substituent confers a calculated LogP of 3.83, representing a 1.91 Log unit increase over the non-chlorinated analog 3-(chlorosulfonyl)-4-hydroxybenzoic acid (LogP = 1.92) . This substantial lipophilicity differential makes the target compound valuable for structure-property relationship studies examining the impact of halogen substitution on membrane permeability, metabolic stability, and plasma protein binding. Researchers using predictive ADME models or conducting matched molecular pair analysis should source the authentic 3-chloro derivative rather than attempting to extrapolate from non-chlorinated analog data, as the 100-fold difference in predicted partition coefficient fundamentally alters compound disposition predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.